(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazonoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the amino acid backbone, followed by the introduction of the hydrazonoyl group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions for these reactions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases, making it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,5-diamino-5-oxopentanoic acid: This compound shares the amino acid backbone but lacks the hydrazonoyl group.
2-[methanehydrazonoyl(methyl)amino]acetic acid: This compound contains the hydrazonoyl group but lacks the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid lies in its combination of both amino and hydrazonoyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
592465-34-4 |
---|---|
Molecular Formula |
C9H19N5O5 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(3-6-5)2-4(8)9/h3H,1-2,6H2,(H2,7,8)(H,9,10);3H,2,5H2,1H3,(H,8,9)/t3-;/m0./s1 |
InChI Key |
DZGPRJPVLVNQDK-DFWYDOINSA-N |
Isomeric SMILES |
CN(CC(=O)O)C=NN.C(CC(=O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
CN(CC(=O)O)C=NN.C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.